

Analytical Methods for Determining the Purity of 2-Chlorobenzonitrile

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Compound of Interest

Compound Name: 2-Chlorobenzonitrile

Cat. No.: B7737361

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Abstract

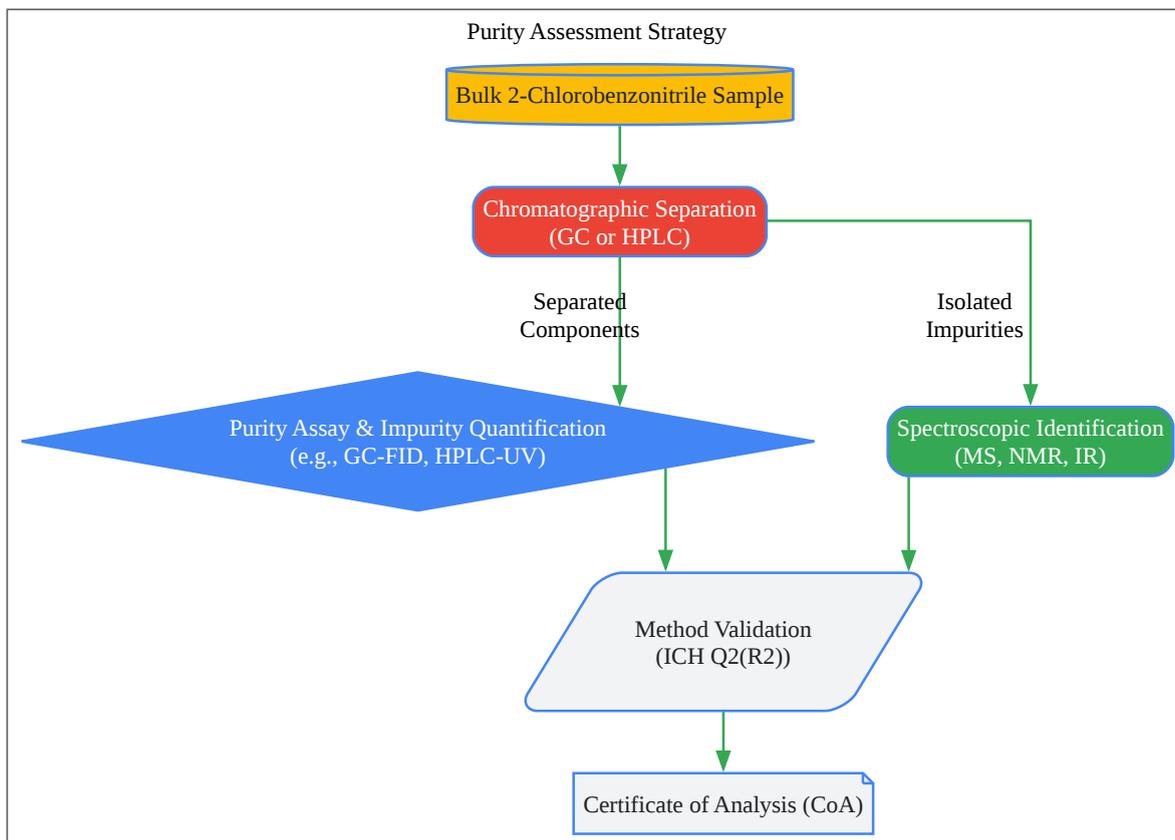
2-Chlorobenzonitrile (CAS No. 873-32-5) is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.^{[1][2][3]} The purity of this precursor is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API) or commercial product. Impurities can arise from starting materials, side reactions during synthesis, or degradation, and their presence can have significant consequences. This guide provides a comprehensive framework for the analytical chemist, detailing a multi-faceted approach to accurately determine the purity of **2-Chlorobenzonitrile** and characterize its impurity profile. We will explore the causality behind method selection, present validated protocols, and emphasize an integrated strategy that combines chromatographic separation with spectroscopic identification to ensure the highest degree of scientific integrity.

Table 1: Physicochemical Properties of 2-Chlorobenzonitrile

Property	Value	Source
CAS Number	873-32-5	[4][5]
Molecular Formula	C ₇ H ₄ CIN	[2][4]
Molecular Weight	137.57 g/mol	[1][5]
Appearance	White crystalline powder/solid	[2][4]
Melting Point	43-46 °C	[5]
Boiling Point	232 °C	[5]
Solubility	Sparingly soluble in water; soluble in organic solvents	[1][6]

The Strategic Imperative for Purity Analysis

In regulated industries like pharmaceuticals, the control of impurities is mandated by bodies such as the International Council for Harmonisation (ICH). The rationale is straightforward: unknown or excessive impurities can introduce toxicity, alter pharmacological activity, or compromise the stability of the drug product. Therefore, a robust analytical strategy is not optional; it is a core requirement of the development process. Our approach is built on two pillars: separation of the main component from its impurities and identification of all species.



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